

Application of Ritivixibat in 3D Liver Organoid Models of Cholestasis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ritivixibat	
Cat. No.:	B10860849	Get Quote

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ritivixibat is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] [2] Its primary mechanism of action is the inhibition of bile acid reabsorption in the terminal ileum, which interrupts the enterohepatic circulation.[2][3] This leads to a reduction in the return of bile acids to the liver, thereby alleviating the bile acid overload characteristic of cholestatic liver diseases such as primary sclerosing cholangitis (PSC) and primary biliary cholangitis (PBC).[1][2]

Three-dimensional (3D) liver organoids have emerged as highly valuable in vitro models that recapitulate many aspects of the native liver's architecture and function. These self-organizing structures, derived from pluripotent stem cells or primary liver tissues, provide a more physiologically relevant system for studying liver diseases and drug-induced liver injury compared to traditional 2D cell cultures. This application note provides a framework for utilizing 3D liver organoids to model cholestatic liver injury and to evaluate the potential therapeutic or direct effects of compounds like **Ritivixibat**.

While **Ritivixibat**'s primary target is in the intestine, investigating its effects in a liver organoid model is relevant for two main reasons:

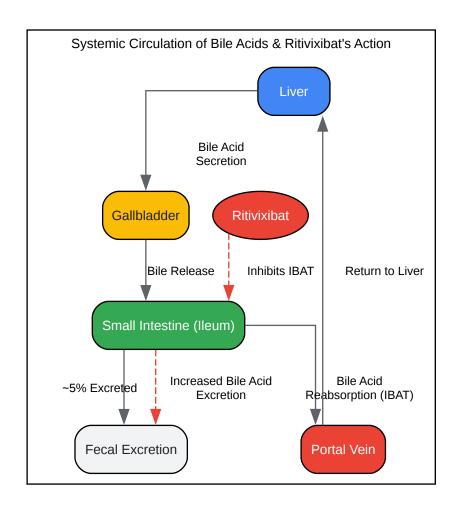


- To assess any potential direct, off-target effects on hepatocytes in a controlled, cholestatic microenvironment.
- To utilize the cholestatic organoid model as a platform to test the efficacy of therapeutic strategies aimed at mitigating bile acid-induced liver injury, for which a compound like Ritivixibat serves as a relevant test article representing a systemic reduction in bile acid load.

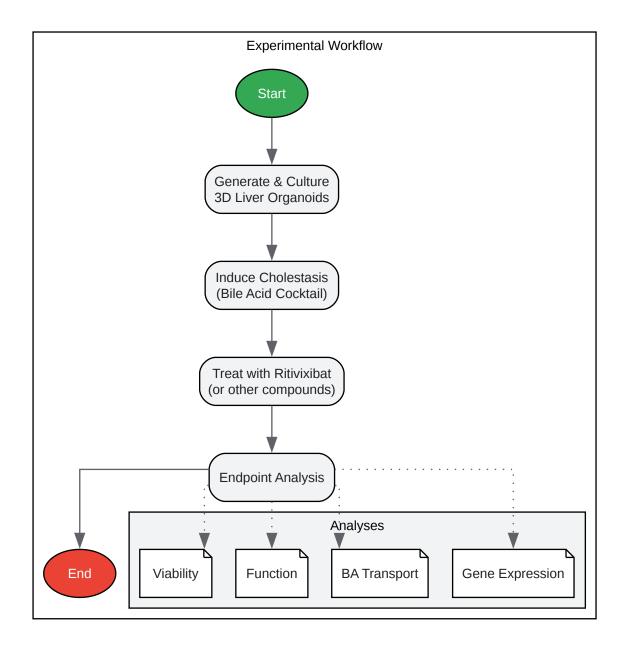
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the enterohepatic circulation of bile acids, the mechanism of **Ritivixibat**, the proposed experimental workflow for studying its application in a 3D liver organoid model of cholestasis, and the cellular mechanisms of bile acid transport and cholestasis within a hepatocyte.

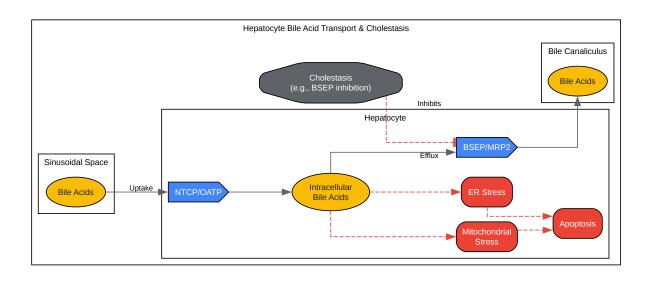












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- To cite this document: BenchChem. [Application of Ritivixibat in 3D Liver Organoid Models of Cholestasis]. BenchChem, [2025]. [Online PDF]. Available at:



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